N-cyclopropyl-2-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}hydrazinecarbothioamide
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Overview
Description
N~1~-CYCLOPROPYL-2-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOPROPYL-2-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic conditions. The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts. The final step involves the coupling of the pyrazole derivative with a hydrazinecarbothioamide precursor under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOPROPYL-2-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N~1~-CYCLOPROPYL-2-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-CYCLOPROPYL-2-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of the pyrazole ring suggests potential interactions with proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-CYCLOPROPYL-2-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-1-HYDRAZINECARBOTHIOAMIDE shares similarities with other pyrazole derivatives, such as:
- 5-Methyl-3-(trifluoromethyl)-1H-pyrazole
- Cyclopropyl hydrazinecarbothioamide
Uniqueness
The uniqueness of N1-CYCLOPROPYL-2-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-1-HYDRAZINECARBOTHIOAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyclopropyl group adds rigidity to its structure.
Properties
Molecular Formula |
C12H16F3N5OS |
---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
1-cyclopropyl-3-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]thiourea |
InChI |
InChI=1S/C12H16F3N5OS/c1-7-6-9(12(13,14)15)19-20(7)5-4-10(21)17-18-11(22)16-8-2-3-8/h6,8H,2-5H2,1H3,(H,17,21)(H2,16,18,22) |
InChI Key |
SVIXLBVHVZFNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NNC(=S)NC2CC2)C(F)(F)F |
Origin of Product |
United States |
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